Cas no 1261497-72-6 (2-(4-Bromo-2-hydroxyphenyl)acetic acid)

2-(4-Bromo-2-hydroxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromo-2-hydroxyphenyl)acetic acid
- 4-BROMO-2-HYDROXYPHENYLACETIC ACID
- 4-bromo-2-hydroxyphenyl acetic acid
- CL9173
- Benzeneacetic acid, 4-bromo-2-hydroxy-
- Z1815157322
- EN300-152451
- Z1269204929
- MFCD18391507
- 2-(4-bromo-2-hydroxyphenyl)aceticacid
- GIJMGBHHZPLOHP-UHFFFAOYSA-N
- AS-46232
- SCHEMBL6456130
- 1261497-72-6
- DB-167261
- 4-Bromo-2-hydroxybenzeneacetic acid
- AKOS022931825
- CS-0089323
- (4-BROMO-2-HYDROXYPHENYL)ACETIC ACID
- 2-(4-Bromo-2-hydroxyphenyl)acetic acid
-
- MDL: MFCD18391507
- インチ: 1S/C8H7BrO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12)
- InChIKey: GIJMGBHHZPLOHP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)O)CC(=O)O
計算された属性
- せいみつぶんしりょう: 229.95786g/mol
- どういたいしつりょう: 229.95786g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 57.5
2-(4-Bromo-2-hydroxyphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152451-0.25g |
2-(4-bromo-2-hydroxyphenyl)acetic acid |
1261497-72-6 | 95.0% | 0.25g |
$67.0 | 2025-02-20 | |
Enamine | EN300-152451-10.0g |
2-(4-bromo-2-hydroxyphenyl)acetic acid |
1261497-72-6 | 95.0% | 10.0g |
$1092.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B44405-250mg |
2-(4-Bromo-2-hydroxyphenyl)aceticacid |
1261497-72-6 | 97% | 250mg |
¥174.0 | 2024-07-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B44405-100mg |
2-(4-Bromo-2-hydroxyphenyl)aceticacid |
1261497-72-6 | 97% | 100mg |
¥81.0 | 2024-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE752-50mg |
2-(4-Bromo-2-hydroxyphenyl)acetic acid |
1261497-72-6 | 97% | 50mg |
183.0CNY | 2021-07-14 | |
Enamine | EN300-152451-0.5g |
2-(4-bromo-2-hydroxyphenyl)acetic acid |
1261497-72-6 | 95.0% | 0.5g |
$106.0 | 2025-02-20 | |
Enamine | EN300-152451-5.0g |
2-(4-bromo-2-hydroxyphenyl)acetic acid |
1261497-72-6 | 95.0% | 5.0g |
$546.0 | 2025-02-20 | |
Ambeed | A518858-5g |
2-(4-Bromo-2-hydroxyphenyl)acetic acid |
1261497-72-6 | 97% | 5g |
$514.0 | 2025-02-26 | |
Ambeed | A518858-1g |
2-(4-Bromo-2-hydroxyphenyl)acetic acid |
1261497-72-6 | 97% | 1g |
$103.0 | 2025-02-26 | |
Enamine | EN300-152451-5000mg |
2-(4-bromo-2-hydroxyphenyl)acetic acid |
1261497-72-6 | 95.0% | 5000mg |
$895.0 | 2023-09-26 |
2-(4-Bromo-2-hydroxyphenyl)acetic acid 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
2-(4-Bromo-2-hydroxyphenyl)acetic acidに関する追加情報
2-(4-Bromo-2-hydroxyphenyl)acetic acid: An Overview of a Promising Compound (CAS No. 1261497-72-6)
2-(4-Bromo-2-hydroxyphenyl)acetic acid (CAS No. 1261497-72-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Bromohydroxyphenylacetic acid, is characterized by its unique structural features, which include a bromine atom and a hydroxyl group attached to a phenyl ring, along with an acetic acid moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 2-(4-Bromo-2-hydroxyphenyl)acetic acid is represented by the molecular formula C9H9BrO3. The presence of the bromine atom and the hydroxyl group imparts specific chemical properties that make this compound an attractive candidate for various medicinal applications. The acetic acid group further enhances its solubility and reactivity, making it suitable for use in both in vitro and in vivo studies.
Recent research has focused on the potential of 2-(4-Bromo-2-hydroxyphenyl)acetic acid as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-(4-Bromo-2-hydroxyphenyl)acetic acid could be a valuable candidate for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(4-Bromo-2-hydroxyphenyl)acetic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action involves the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are known to play crucial roles in cell proliferation, survival, and metastasis.
The pharmacokinetic properties of 2-(4-Bromo-2-hydroxyphenyl)acetic acid have also been studied to evaluate its suitability for drug development. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and has a moderate half-life, which allows for sustained therapeutic effects. Furthermore, the compound shows low toxicity in animal models, making it a promising candidate for further clinical evaluation.
In the context of drug discovery and development, 2-(4-Bromo-2-hydroxyphenyl)acetic acid has been used as a lead compound for structure-activity relationship (SAR) studies. By modifying the chemical structure through synthetic chemistry techniques, researchers have identified several derivatives with enhanced biological activities and improved pharmacological profiles. These derivatives are currently being evaluated for their potential as novel therapeutic agents.
The safety profile of 2-(4-Bromo-2-hydroxyphenyl)acetic acid is another important aspect that has been extensively studied. Toxicological assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, as with any new drug candidate, further safety studies are required to ensure its long-term safety and efficacy.
In conclusion, 2-(4-Bromo-2-hydroxyphenyl)acetic acid (CAS No. 1261497-72-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers multiple biological activities, including anti-inflammatory and anticancer properties. Ongoing research continues to explore its therapeutic potential and optimize its pharmacological profile for future clinical use.
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